6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
6-((4-Bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative characterized by a 4-bromobenzylthio group at position 6 and a 2-methoxyphenyl substituent at position 1.
Properties
IUPAC Name |
6-[(4-bromophenyl)methylsulfanyl]-1-(2-methoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2S/c1-26-16-5-3-2-4-15(16)24-17-14(10-21-24)18(25)23-19(22-17)27-11-12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMDLXVTOMRBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-bromobenzylthio group: This step often involves nucleophilic substitution reactions where a thiol group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the 2-methoxyphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bromobenzylthio group or other parts of the molecule.
Substitution: The bromine atom in the 4-bromobenzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Modified benzylthio derivatives.
Substitution products: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core exhibit various pharmacological effects, including:
- Anticancer Activity : Pyrazolo derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
- Neuroprotective Effects : The presence of the methoxyphenyl group is associated with neuroprotective activities. Compounds with similar structures have been reported to modulate glutamate receptors, potentially offering protection against excitotoxicity in neurodegenerative diseases.
Data Table: Biological Activities and Mechanisms
Case Studies
Several studies have investigated the applications and efficacy of this compound:
- In Vitro Cancer Studies : Research demonstrated that similar pyrazolo compounds could inhibit the proliferation of various cancer cell lines by inducing apoptosis. These findings support the potential use of the compound in cancer therapy.
- Neuroprotective Studies : Investigations into related compounds showed that they could protect neuronal cells from glutamate-induced toxicity, suggesting a possible application in treating neurodegenerative disorders.
- Molecular Docking Simulations : Computational studies provided insights into the binding interactions between the compound and target proteins involved in cancer signaling pathways. These simulations indicated favorable binding energies, supporting further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to alter cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:
| Compound Name | Substituents (Position 1 / Position 6) | Key Structural Features | Synthesis Yield | HPLC Purity | Evidence ID |
|---|---|---|---|---|---|
| 6-((4-Bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Target) | 2-Methoxyphenyl / 4-Bromobenzylthio | Electron-donating (methoxy) and electron-withdrawing (Br) groups | Not reported | Not reported | [14] |
| 5-(4-Bromobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 2-Methylphenyl / 4-Bromobenzyl | Methyl (electron-donating) instead of methoxy; lacks thioether linkage | Not reported | Not reported | [14] |
| 6-((3-Fluorobenzyl)thio)-5-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (15e) | 2-Methoxyphenyl / 3-Fluorobenzylthio | Fluorine (electron-withdrawing) at benzyl; methyl at position 1 | 19% | 98% | [1] |
| BW53286 (6-(Cinnamylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) | 2-Methoxyphenyl / Cinnamylthio | Cinnamyl (conjugated double bond) instead of bromobenzyl | Not reported | Not reported | [16] |
| 5-(2-Chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (15a) | 1-Methyl / 3-Fluorobenzylthio + 2-Chlorophenyl | Halogenated aryl groups (Cl, F); methyl at position 1 | 83% | Not reported | [3] |
Key Observations :
- Substituent Position and Electronic Effects :
- The 2-methoxyphenyl group in the target compound enhances electron density at position 1 compared to methyl () or halogens (). This may improve solubility or π-π stacking in biological targets .
- The 4-bromobenzylthio group introduces steric hindrance and lipophilicity, contrasting with 3-fluorobenzylthio () or cinnamylthio (). Bromine’s polarizability could enhance van der Waals interactions in target binding .
- Synthesis and Purity: Analogs like 15e () show lower yields (19%) compared to 15a (83%), suggesting that electron-withdrawing groups (e.g., fluorine) or steric bulk (e.g., methoxy) may complicate synthesis. HPLC purity for most analogs exceeds 98%, indicating robust purification protocols ().
Crystallographic and Molecular Interactions
The crystal structure of 5-amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one () reveals intramolecular hydrogen bonds (N–H···O) and delocalized π-systems.
Biological Activity
The compound 6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its significance in pharmacological research.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzyl thio derivatives with 2-methoxyphenyl and pyrazolo-pyrimidine precursors. The general synthetic pathway includes:
- Preparation of Thioether : The thioether moiety is introduced via nucleophilic substitution reactions.
- Cyclization : The pyrazolo-pyrimidine framework is formed through cyclization reactions involving appropriate precursors.
- Purification : The final product is purified using techniques such as column chromatography.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 2.59 µM against HeLa cells, indicating potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, suggesting that the compound may possess anti-inflammatory properties . This is particularly relevant for conditions characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives has been explored against various bacterial strains and fungi. Compounds similar to the target compound have shown promising results against E. coli and Aspergillus niger, with effective concentrations significantly inhibiting microbial growth .
The biological activities of 6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Many pyrazole derivatives act as inhibitors of enzymes involved in cancer progression and inflammation.
- Apoptosis Induction : The compound may activate caspases and other apoptotic pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, these compounds can potentially alleviate symptoms associated with inflammatory diseases.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- A study on a series of substituted pyrazoles revealed their effectiveness as MAO-B inhibitors, demonstrating significant analgesic effects comparable to standard treatments .
- Another investigation highlighted the anticancer efficacy of related compounds against multiple cancer cell lines, reinforcing the potential therapeutic applications of pyrazolo derivatives .
Data Table: Biological Activities Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
